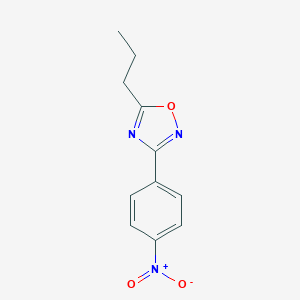

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El péptido HA, también conocido como péptido de hemaglutinina de la influenza, es un péptido sintético derivado de la proteína de hemaglutinina de la influenza humana. Este péptido está compuesto por nueve aminoácidos con la secuencia Tyr-Pro-Tyr-Asp-Val-Pro-Asp-Tyr-Ala. Se utiliza ampliamente en la investigación bioquímica para marcar y purificar proteínas, así como en inmunoensayos para detectar proteínas marcadas con HA .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El péptido HA se prepara sintéticamente utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se activa y se acopla a la cadena peptídica unida a la resina.

Desprotección: Se elimina el grupo protector del aminoácido para permitir la adición del siguiente aminoácido.

Métodos de producción industrial: En entornos industriales, el péptido HA se produce en grandes cantidades utilizando sintetizadores de péptidos automatizados. Estas máquinas automatizan el proceso SPPS, asegurando una alta pureza y rendimiento. El péptido se liofiliza y almacena en condiciones controladas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El péptido HA sufre varias reacciones químicas, incluyendo:

Hidrólisis: Los enlaces peptídicos se pueden hidrolizar en condiciones ácidas o básicas para producir aminoácidos individuales.

Sustitución: Los aminoácidos dentro del péptido se pueden sustituir por otros aminoácidos mediante mutagénesis dirigida al sitio.

Reactivos y condiciones comunes:

Hidrólisis ácida: Generalmente se realiza utilizando ácido clorhídrico 6 M a 110 °C durante 18-24 horas.

Oxidación: Se realiza utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido performico.

Productos principales:

Hidrólisis: Produce aminoácidos libres.

Oxidación: Produce aminoácidos oxidados como la metionina sulfoxido y la cistina.

Aplicaciones Científicas De Investigación

El péptido HA tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del péptido HA implica su capacidad para unirse específicamente a los anticuerpos anti-HA. Esta unión permite la detección, purificación y seguimiento de las proteínas marcadas con HA en diversas configuraciones experimentales. El péptido interactúa con el anticuerpo a través de su secuencia específica de aminoácidos, facilitando el aislamiento y análisis de las proteínas diana .

Compuestos similares:

Péptido FLAG: Otro marcador peptídico de uso común con la secuencia Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys.

Péptido c-Myc: Un marcador peptídico derivado de la proteína c-Myc con la secuencia Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu.

Péptido V5: Un marcador peptídico con la secuencia Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr.

Unicidad del péptido HA: El péptido HA es único debido a su alta especificidad y afinidad por los anticuerpos anti-HA, lo que lo convierte en una excelente herramienta para la purificación y detección de proteínas. Su pequeño tamaño minimiza la interferencia con la bioactividad y la función de las proteínas marcadas, lo que lo hace muy versátil para diversas aplicaciones .

Comparación Con Compuestos Similares

FLAG Peptide: Another commonly used peptide tag with the sequence Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys.

c-Myc Peptide: A peptide tag derived from the c-Myc protein with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu.

V5 Peptide: A peptide tag with the sequence Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr.

Uniqueness of HA Peptide: HA Peptide is unique due to its high specificity and affinity for anti-HA antibodies, making it an excellent tool for protein purification and detection. Its small size minimizes interference with the bioactivity and function of the tagged proteins, making it highly versatile for various applications .

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-3-10-12-11(13-17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKJMUOVQDEPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598244 |

Source

|

| Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-67-7 |

Source

|

| Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[2-(Diethylamino)ethyl]acrylamide](/img/structure/B82304.png)

![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)